Trh-gly
Overview
Description
Trh-gly, also known as thyrotropin-releasing hormone-glycine, is a precursor of thyrotropin-releasing hormone (TRH). Thyrotropin-releasing hormone is a tripeptide hormone that plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis. This compound is involved in the synthesis and release of thyrotropin and prolactin, making it an important compound in endocrine research .
Scientific Research Applications
Trh-gly has several scientific research applications, including:
Endocrine Research: This compound is used to study the regulation of the hypothalamic-pituitary-thyroid axis and the release of thyrotropin and prolactin.
Pharmacology: This compound is used in the development of drugs targeting the thyrotropin-releasing hormone receptor and related pathways.
Biotechnology: This compound is used in the production of recombinant peptides and proteins for therapeutic and diagnostic purposes.
Mechanism of Action
Target of Action
Thyrotropin-Releasing Hormone Glycine (Trh-gly) primarily targets the hypothalamus-pituitary-thyroid (HPT) axis . It stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary . The primary role of this compound is to maintain thyroid hormone homeostasis through regulation of thyroid-stimulating hormone secretion .
Mode of Action
This compound interacts with its targets by stimulating the secretion of TSH from the anterior pituitary . This stimulation initiates the synthesis and release of thyroid hormone (TH) from the thyroid gland . The interaction of this compound with its targets results in changes in the levels of TH, which in turn affects various physiological processes including organ development, cell differentiation, metabolism, and cell growth and maintenance .
Biochemical Pathways
This compound affects the hypothalamus-pituitary-thyroid (HPT) axis . It stimulates the release of TSH from the anterior pituitary, which then initiates the synthesis and release of TH from the thyroid gland . The synthesis of this compound and TSH subunit genes is inhibited at the transcriptional level by TH, which also inhibits posttranslational modification and release of TSH . These processes form part of the complex mechanism of positive and negative regulation that controls TH production .
Pharmacokinetics
It is known that the effects of this compound are of short duration, in part because the peptide is hydrolyzed in blood and extracellular space by a m1 family metallopeptidase, the trh-degrading ectoenzyme (trh-de), also called pyroglutamyl peptidase ii .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the regulation of thyroid function and the control of various metabolic activities related to anabolism or catabolism of macromolecules, including carbohydrates, proteins, lipids, and damaged organelles within cells to maintain homeostasis under different physiological conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, global warming changes thyroid function, and living in both iodine-poor areas and volcanic regions can represent a threat to thyroid function and can favor cancers because of low iodine intake and exposure to heavy metals and radon . Air pollution, particularly particulate matter in outdoor air, can worsen thyroid function and can be carcinogenic . Understanding how environmental factors and contaminants influence thyroid function is crucial for developing preventive strategies and policies to guarantee appropriate development and healthy metabolism in the new generations and for preventing thyroid disease and cancer in adults and the elderly .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
Trh-gly can be synthesized through a series of peptide synthesis steps. The process typically involves the coupling of protected amino acids in a specific sequence. The synthesis begins with the protection of the amino groups of the amino acids to prevent unwanted reactions. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the coupling reaction, the protecting groups are removed to yield the desired peptide .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used for the industrial production of peptides. In SPPS, the peptide is synthesized on a solid support, which allows for easy purification and handling. The process involves repeated cycles of amino acid coupling, washing, and deprotection until the desired peptide is obtained .
Chemical Reactions Analysis
Types of Reactions
Trh-gly undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.
Substitution: Substitution reactions can occur at specific amino acid residues, leading to the modification of the peptide structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents, such as alkylating agents or acylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered structural and functional properties. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield peptides with free thiol groups .
Comparison with Similar Compounds
Trh-gly is similar to other peptide precursors of thyrotropin-releasing hormone, such as pyroglutamyl-histidyl-proline-glycine (pGlu-His-Pro-Gly). this compound is unique in its ability to directly release thyrotropin and prolactin without being fully converted to thyrotropin-releasing hormone . Other similar compounds include:
Pyroglutamyl-histidyl-proline-glycine (pGlu-His-Pro-Gly): A direct precursor of thyrotropin-releasing hormone.
Thyrotropin-releasing hormone (TRH): The active hormone that regulates the hypothalamic-pituitary-thyroid axis.
Properties
IUPAC Name |
2-[[(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O6/c25-14-4-3-11(22-14)16(28)23-12(6-10-7-19-9-21-10)18(30)24-5-1-2-13(24)17(29)20-8-15(26)27/h7,9,11-13H,1-6,8H2,(H,19,21)(H,20,29)(H,22,25)(H,23,28)(H,26,27)/t11-,12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVCLHYFVGHUCM-AVGNSLFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201005815 | |
Record name | N-[Hydroxy(1-{N-[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]histidyl}pyrrolidin-2-yl)methylidene]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201005815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85344-77-0 | |
Record name | Thyrotropin-releasing hormone, gly | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085344770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[Hydroxy(1-{N-[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]histidyl}pyrrolidin-2-yl)methylidene]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201005815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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